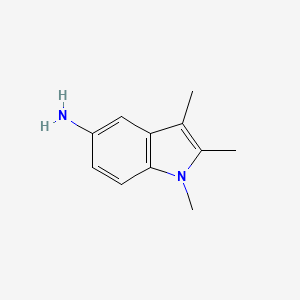

1,2,3-Trimethyl-1H-indol-5-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trimethylindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-7-8(2)13(3)11-5-4-9(12)6-10(7)11/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLZBJGHQYCOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424646 | |

| Record name | 1,2,3-Trimethyl-1H-indol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143797-94-8 | |

| Record name | 1,2,3-Trimethyl-1H-indol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 1,2,3 Trimethyl 1h Indol 5 Ylamine

Reactivity of the Amine Functionality at C-5

The primary amine group at the C-5 position of the indole (B1671886) ring is a key site for nucleophilic reactions and derivatization. Its reactivity is influenced by the electron-donating nature of the indole nucleus, which enhances its nucleophilicity compared to aniline.

Nucleophilic Transformations of the Primary Amine

The lone pair of electrons on the nitrogen atom of the C-5 amine allows it to act as a potent nucleophile, participating in a variety of substitution and addition reactions. While specific studies on 1,2,3-trimethyl-1H-indol-5-ylamine are limited, the reactivity can be inferred from the behavior of other 5-aminoindoles. These compounds readily undergo reactions with electrophiles such as alkyl halides and carbonyl compounds.

Nucleophilic addition reactions are also a characteristic feature of this primary amine. For instance, it can react with aldehydes and ketones to form imines, which can be further reduced to secondary amines.

Derivatization to Amides, Ureas, and Other Nitrogen-Containing Functional Groups

The primary amine at C-5 is readily derivatized to a wide range of other nitrogen-containing functional groups, most notably amides and ureas. These transformations are crucial for modifying the electronic and steric properties of the molecule and for building more complex structures.

Amide Formation: Amides are typically synthesized by the acylation of the amine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. For example, the reaction of a 5-aminoindole with acetic anhydride in pyridine leads to the corresponding N-acetylated indole.

| Acylating Agent | Reaction Conditions | Product |

| Acetic Anhydride | Pyridine, 18h | N-(1,2,3-trimethyl-1H-indol-5-yl)acetamide |

| Acyl Chloride | Pyridine, Acetonitrile, 0-2°C | N-(1,2,3-trimethyl-1H-indol-5-yl)amide |

Urea Formation: The synthesis of ureas from 5-aminoindoles can be achieved through reaction with isocyanates. This reaction typically proceeds smoothly to afford the corresponding N-aryl or N-alkyl urea derivatives. The reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates leads to the formation of pyrimido[5,4-b]indole derivatives.

| Reagent | Reaction Conditions | Product |

| Aryl Isocyanate | Heat | 1-Aryl-3-(1,2,3-trimethyl-1H-indol-5-yl)urea |

Electrophilic Aromatic Substitution Patterns on the Indole Ring System

The indole nucleus is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution (EAS). The directing effects of the fused pyrrole (B145914) ring and the substituents on the benzene (B151609) ring determine the position of substitution. In this compound, the amine group at C-5 is a strong activating group and an ortho-, para-director. The indole nitrogen also directs electrophiles to the C3 position, which is already substituted. Therefore, electrophilic attack is expected to occur on the benzene ring, primarily at the C-4 and C-6 positions, which are ortho and para to the activating amino group.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Halogenation: The reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to the introduction of a halogen atom at the C-4 or C-6 position.

Nitration: Nitration of the closely related 2,3,3-trimethylindolenine with a mixture of concentrated nitric acid and sulfuric acid results in the formation of the 5-nitro derivative libretexts.org. This suggests that nitration of this compound would likely occur at the C-4 or C-6 position due to the strong directing effect of the amino group.

Sulfonation: Treatment with sulfuric acid would introduce a sulfonic acid group onto the aromatic ring, again expected at the C-4 or C-6 position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, catalyzed by Lewis acids, would introduce alkyl or acyl groups onto the benzene ring libretexts.orgrichmond.eduwikipedia.orglibretexts.orgmt.com. The regioselectivity would be governed by the directing effects of the existing substituents.

Functionalization Strategies at the C-2 and C-3 Positions of the Indole Nucleus

In this compound, the C-2 and C-3 positions are already substituted with methyl groups. This prevents direct electrophilic substitution at these positions. However, the methyl groups themselves can be functionalized through various chemical transformations.

Studies on the oxidation of 2,3-dimethylindole have shown that these methyl groups can be reactive. For example, oxidation with peroxodisulphate and peroxomonosulphate anions can lead to the formation of 2-methylindole-2-carbaldehyde acs.org. This suggests that the methyl groups at C-2 and C-3 of this compound could potentially be oxidized to aldehydes or carboxylic acids under appropriate conditions.

Another strategy for functionalizing the C-2 methyl group involves the direct generation of a C,N-dianion. Although not reported for this specific compound, this approach has been used for 2-methylindole, allowing for regiospecific functionalization of the methyl group.

Metal-Catalyzed Cross-Coupling Reactions Involving Indole Scaffolds

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate masterorganicchemistry.com. A bromo- or iodo-substituted derivative of this compound at the C-4 or C-6 position could be coupled with various boronic acids to introduce new aryl or vinyl substituents.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene nih.govnih.govchemistryviews.orgresearchgate.net. This reaction could be used to introduce alkenyl groups onto the benzene ring of a halogenated this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide nih.gov. A halo-substituted this compound could be coupled with various primary or secondary amines to introduce additional amino groups. Conversely, the primary amine at C-5 could potentially be coupled with aryl halides, though this might be challenging due to the presence of the electron-rich indole ring.

| Reaction | Catalyst | Coupling Partners | Product Type |

| Suzuki Coupling | Palladium complex | Organoboron compound + Aryl/Vinyl Halide | Biaryl or Vinyl-substituted indole |

| Heck Reaction | Palladium complex | Alkene + Aryl/Vinyl Halide | Alkenyl-substituted indole |

| Buchwald-Hartwig Amination | Palladium complex | Amine + Aryl Halide | Arylamine |

Formation of Complex Molecular Architectures from this compound as a Reactant

The primary amine functionality of this compound is a key feature that allows it to serve as a foundational element in the construction of diverse and complex molecular architectures. Aromatic amines are well-established precursors for a wide array of heterocyclic compounds and other elaborate structures.

One of the most fundamental transformations for primary aromatic amines is diazotization , which involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. byjus.com This diazonium intermediate is highly versatile and can undergo various subsequent reactions. For instance, in a process known as azo coupling, the diazonium salt can react with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. This type of reaction is fundamental to the synthesis of many dyes and pigments. byjus.comresearchgate.net

While specific studies on this compound are not detailed in the provided results, the reactivity of the closely related 1H-indol-5-ylamine provides a strong precedent for its potential applications. Research on 1H-indol-5-ylamine has demonstrated its successful conversion into a diazonium salt, which was then used to synthesize a variety of new azo dyes by coupling with different aromatic partners. researchgate.net Furthermore, the diazonium salt derived from 1H-indol-5-ylamine has been shown to react with active methylene compounds to afford more complex heterocyclic systems like pyridazine derivatives. researchgate.net

Beyond diazotization, the amine group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). These imines can be valuable intermediates themselves, susceptible to cycloaddition reactions to form larger rings such as oxazepines, or they can be reduced to form stable secondary amines. researchgate.net The reaction of 1H-indol-5-ylamine with various aldehydes has been shown to produce Schiff bases that serve as key intermediates for generating a range of heterocyclic derivatives, including thiazolidinones and β-lactams. researchgate.net

The table below summarizes potential reaction pathways for this compound based on the established reactivity of analogous aromatic amines and indole derivatives.

| Reaction Type | Reagents | Potential Product Class |

| Diazotization | NaNO₂, HCl | Diazonium Salt |

| Azo Coupling | Diazonium Salt + Phenol/Aniline | Azo Dyes |

| Heterocycle Synthesis | Diazonium Salt + Active Methylene Compound | Pyridazines |

| Imine Formation | Aldehyde/Ketone | Schiff Base |

| Cycloaddition | Schiff Base + Thio-compound | Thiazolidinones |

These examples highlight the potential of this compound as a versatile synthon for accessing a broad spectrum of complex molecules, leveraging the rich chemistry of its primary aromatic amine group.

Oxidative and Reductive Transformations

Oxidative Transformations: Aromatic amines are generally susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of nitroso or nitro compounds, while stronger oxidation can result in polymerization or degradation of the aromatic ring. The indole nucleus itself is an electron-rich heterocycle and can be sensitive to oxidation. The presence of the amine group further activates the ring, making it potentially more susceptible to oxidative processes.

Reductive Transformations: The primary amine group in this compound is already in a reduced state. Therefore, reductive transformations would typically apply to derivatives of this compound. For instance, if the amine were to be converted into a nitro group (via oxidation followed by further steps, or synthesized from a nitro-precursor), this nitro group could then be reduced back to the amine. A common method for reducing aromatic nitro groups is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. This reduction is a key step in the synthesis of many aromatic amines.

Another relevant transformation is reductive amination, where an amine reacts with a carbonyl compound in the presence of a reducing agent to form a more substituted amine. This expands the molecular complexity by forming new carbon-nitrogen bonds at the amine position.

While direct experimental data on the oxidative and reductive transformations of this compound is scarce, the fundamental principles of organic chemistry provide a framework for predicting its behavior in such reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,2,3 Trimethyl 1h Indol 5 Ylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 1,2,3-trimethyl-1H-indol-5-ylamine, a combination of 1D (¹H, ¹³C) and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. The spectrum is characterized by signals from the three methyl groups, the aromatic protons on the benzene (B151609) ring, and the protons of the amine group.

The protons of the three methyl groups (N-CH₃, C2-CH₃, and C3-CH₃) are expected to appear as sharp singlets in the upfield region of the spectrum, typically between 2.0 and 3.8 ppm. The N-methyl group is generally the most downfield of the three due to the direct attachment to the electronegative nitrogen atom.

The aromatic region will display signals for the protons at the C4, C6, and C7 positions. The presence of the electron-donating amine group at C5 significantly influences the chemical shifts of the adjacent protons, particularly H-4 and H-6, causing them to shift upfield compared to an unsubstituted indole (B1671886).

H-4: This proton is expected to appear as a doublet, coupled to H-6 (meta-coupling).

H-6: This proton will likely appear as a doublet of doublets, showing coupling to both H-7 (ortho-coupling) and H-4 (meta-coupling).

H-7: This proton should appear as a doublet, coupled to H-6 (ortho-coupling).

NH₂: The protons of the primary amine will typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CH₃ | ~3.7 | s (singlet) | - |

| C2-CH₃ | ~2.3 | s (singlet) | - |

| C3-CH₃ | ~2.2 | s (singlet) | - |

| H-4 | ~6.9 | d (doublet) | J ≈ 2.0 Hz (meta) |

| H-6 | ~6.7 | dd (doublet of doublets) | J ≈ 8.5 Hz (ortho), J ≈ 2.0 Hz (meta) |

| H-7 | ~7.1 | d (doublet) | J ≈ 8.5 Hz (ortho) |

| NH₂ | ~3.5 (broad) | s (singlet) | - |

¹³C NMR Spectral Analysis: Carbon Framework Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

The spectrum will show signals for the three methyl carbons, which appear in the upfield region. The aromatic and heterocyclic carbons resonate in the downfield region, typically between 100 and 150 ppm. The carbon atom C5, bonded to the amine group, is expected to be significantly shielded. In contrast, the quaternary carbons of the indole ring, such as C2, C3, C3a, C5, and C7a, can be identified by their characteristic chemical shifts and lack of signal in DEPT-135 experiments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~30 |

| C2-CH₃ | ~12 |

| C3-CH₃ | ~9 |

| C2 | ~135 |

| C3 | ~110 |

| C3a | ~128 |

| C4 | ~105 |

| C5 | ~140 |

| C6 | ~112 |

| C7 | ~115 |

| C7a | ~130 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of complex structures by revealing correlations between nuclei. nih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between H-6 and H-7 (ortho-coupling) and a weaker cross-peak between H-4 and H-6 (meta-coupling), confirming their spatial relationships on the aromatic ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This technique is essential for assigning the protonated carbons. For instance, it would show correlations between the H-4 signal and the C4 carbon signal, H-6 and C6, H-7 and C7, and each methyl proton signal with its corresponding methyl carbon signal. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu HMBC is vital for connecting different spin systems and identifying quaternary carbons. Key expected correlations for this compound would include:

Protons of the N-CH₃ group to carbons C2 and C7a.

Protons of the C2-CH₃ group to carbons C2 and C3.

Protons of the C3-CH₃ group to carbons C2, C3, and C3a.

Aromatic proton H-4 to carbons C3a, C5, and C6.

Aromatic proton H-7 to carbons C5 and C3a.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing insights into the molecule's structure through fragmentation analysis. libretexts.orgchemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For this compound (C₁₁H₁₄N₂), HRMS would be used to measure the exact mass of the protonated molecular ion, [M+H]⁺. This experimental value is then compared to the calculated theoretical mass to confirm the elemental composition.

Table 3: HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Expected Experimental Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₅N₂⁺ | 175.12352 | ~175.1235 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like substituted indoles. nih.gov In positive ion mode, ESI typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. researchgate.netmdpi.com This allows for the straightforward determination of the molecular weight.

When coupled with tandem mass spectrometry (MS/MS), ESI can be used to study the fragmentation pathways of the parent ion. Collision-Induced Dissociation (CID) of the [M+H]⁺ ion of this compound would likely lead to characteristic fragment ions. The fragmentation of indole derivatives often involves complex rearrangements and bond cleavages. nih.gov Potential fragmentation pathways include the loss of a methyl radical (•CH₃) from one of the methyl groups or rearrangements involving the indole ring system. acs.orgscirp.org Analysis of these fragmentation patterns provides valuable structural information that corroborates the data obtained from NMR spectroscopy. scispace.com

Collision-Induced Dissociation (CID) Studies for Structural Information

Collision-Induced Dissociation (CID) is a powerful mass spectrometry technique used to fragment molecular ions to gain detailed structural information. wikipedia.org In this method, the protonated molecule of this compound, [M+H]⁺, is isolated in the mass spectrometer and accelerated into a collision cell containing an inert gas like argon or nitrogen. The resulting collisions convert kinetic energy into internal energy, causing the ion to fragment at its weakest bonds. wikipedia.org

The analysis of the resulting fragment ions provides a wealth of data for structural confirmation. For this compound, fragmentation is expected to occur at several key locations. Common fragmentation pathways for indole derivatives often involve the cleavage of side chains from the indole core. The fragmentation pattern would allow for the confirmation of the positions of the three methyl groups and the amine group on the indole scaffold. For instance, the loss of a methyl radical (•CH₃) or the loss of ammonia (NH₃) would produce characteristic fragment ions, and their mass-to-charge ratios (m/z) would be diagnostic for the parent structure. Advanced techniques like high-resolution mass spectrometry can provide exact masses of these fragments, further solidifying the structural assignment. nih.gov

Table 1: Predicted Key Fragment Ions in CID of [this compound+H]⁺

| Precursor Ion (m/z) | Fragment Ion | Predicted m/z | Neutral Loss |

| 175.12 | [M+H - •CH₃]⁺ | 160.10 | Methyl Radical |

| 175.12 | [M+H - NH₃]⁺ | 158.11 | Ammonia |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds and functional groups within its structure.

The primary amine (-NH₂) group would be readily identifiable by two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic indole ring and the aliphatic methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Furthermore, C=C stretching vibrations within the aromatic ring are expected in the 1500-1600 cm⁻¹ region, while the C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ range. The specific frequencies of these bands provide a molecular fingerprint, aiding in the structural confirmation of the compound. mdpi.com

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |

| C-H Stretch (Aromatic) | Indole Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methyl Groups (-CH₃) | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1500 - 1600 |

| C-N Stretch | Aryl Amine | 1250 - 1350 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to confirm the empirical formula. For this compound, the molecular formula is C₁₁H₁₄N₂.

The analysis is performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample. The combustion products (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of each element. The experimental values for C, H, and N should align closely with the calculated theoretical values to validate the compound's elemental composition and purity.

Table 3: Elemental Analysis Data for C₁₁H₁₄N₂

| Element | Molecular Formula | Theoretical (%) | Experimental (%) (Example) |

| Carbon (C) | C₁₁H₁₄N₂ | 75.82 | 75.79 |

| Hydrogen (H) | C₁₁H₁₄N₂ | 8.10 | 8.15 |

| Nitrogen (N) | C₁₁H₁₄N₂ | 16.08 | 16.02 |

X-ray Diffraction Studies for Solid-State Molecular Structure

To perform this analysis, a suitable single crystal of the compound is grown and irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The resulting structural data would confirm the connectivity of the atoms, the planarity of the indole ring, and the spatial orientation of the methyl and amine substituents. mdpi.com

Table 4: Example Crystallographic Data from X-ray Diffraction Analysis

| Parameter | Example Value |

| Chemical formula | C₁₁H₁₄N₂ |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| β (°) | 98.76 |

| Volume (ų) | 1045.6 |

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its purification. cetjournal.it Reversed-phase HPLC, using a nonpolar stationary phase like a C18 column, is typically employed for analyzing indole derivatives. cetjournal.it

A sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. A mobile phase, commonly a mixture of water and an organic solvent like acetonitrile or methanol, is pumped through the column. The compound's purity is determined by monitoring the eluent with a UV detector, typically at a wavelength where the indole chromophore absorbs strongly (e.g., 220 or 280 nm). A pure sample should ideally yield a single, sharp peak at a characteristic retention time. The presence of additional peaks would indicate impurities.

Table 5: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Retention Time | Compound-specific (e.g., 6.8 min) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing purity. mdpi.com For this compound, TLC would be performed on a plate coated with a stationary phase, such as silica gel.

A small spot of the sample is applied to the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase), for example, a mixture of ethyl acetate and hexane. As the solvent moves up the plate by capillary action, it carries the compound with it. The distance the compound travels depends on its affinity for the stationary versus the mobile phase. After development, the plate is visualized under UV light, where the indole ring will fluoresce, revealing the position of the spot. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for the compound in a given solvent system.

Table 6: Example TLC System for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (30:70 v/v) |

| Visualization | UV Light (254 nm) |

| Rf Value | Compound-specific (e.g., 0.45) |

Gas Chromatography-Mass Spectrometry (GC-MS) in Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound and its derivatives, GC-MS is instrumental in analyzing thermally stable compounds that can be vaporized without decomposition. This methodology is particularly suited for quality control, impurity profiling, and the identification of synthetic byproducts or degradants.

The successful GC-MS analysis of amine-containing compounds like this compound often requires careful consideration of the chromatographic conditions. Amines, being basic and active compounds, can exhibit poor peak shapes (tailing) due to interactions with active sites on the GC column and inlet system. To mitigate these effects, specialized deactivated columns are typically employed. These columns have surfaces treated to reduce interactions with basic analytes, resulting in improved peak symmetry and enhanced sensitivity. The use of a base-deactivated packing or a column with a base-deactivated stationary phase is common practice for the analysis of amines labrulez.com.

In a typical GC-MS analysis of this compound, the sample, dissolved in a suitable volatile solvent, is injected into the heated GC inlet. The high temperature of the inlet vaporizes the sample, and an inert carrier gas (usually helium or hydrogen) sweeps the vaporized analytes onto the chromatographic column. The column, housed in a temperature-programmable oven, separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer.

Within the mass spectrometer, the molecules are typically ionized by electron impact (EI), a hard ionization technique that results in the formation of a molecular ion (M+) and a series of characteristic fragment ions. This fragmentation pattern serves as a "molecular fingerprint," allowing for the identification of the compound by comparing the obtained mass spectrum with reference spectra in a database, such as the NIST/EPA/NIH Mass Spectral Library.

The mass spectrum of the parent compound, 1,2,3-trimethylindole, provides a basis for predicting the fragmentation of this compound. For 1H-Indole, 1,2,3-trimethyl-, the mass spectrum shows a prominent molecular ion peak at m/z 159, corresponding to its molecular weight nih.gov. The base peak is often observed at m/z 158, resulting from the loss of a hydrogen atom to form a stable quinolinium-like ion nih.gov. Another significant fragment is seen at m/z 144, which arises from the loss of a methyl group (CH3) nih.gov.

For this compound, the molecular ion would be expected at m/z 174. The fragmentation pattern would likely be influenced by the presence of the amine group at the 5-position. The primary fragmentation pathways for indole derivatives often involve cleavages that maintain the stable indole ring structure nih.govscirp.org. The loss of a hydrogen atom from the molecular ion to form a stable ion at m/z 173 is highly probable. Additionally, the loss of a methyl radical from the trimethylated indole core could lead to a fragment at m/z 159. The presence of the amino group might also induce specific fragmentation pathways, such as the loss of NH2 (m/z 158) or HCN (m/z 147), which are characteristic fragmentations for some aromatic amines.

A hypothetical GC-MS analysis of a sample containing this compound and related volatile impurities could yield the data presented in the interactive table below. The retention time (RT) is the time it takes for a compound to travel through the GC column, and the mass-to-charge ratios (m/z) of the most abundant ions are used for identification.

Table 1: Hypothetical GC-MS Data for the Analysis of this compound and Potential Volatile Derivatives

| Retention Time (min) | Compound Name | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| 10.5 | 1,2,3-Trimethyl-1H-indole | 159.23 | 159, 158, 144, 77 |

| 12.2 | This compound | 174.24 | 174, 173, 159, 158, 144 |

| 9.8 | Indole | 117.15 | 117, 90, 89, 63 |

| 11.3 | 2,3-Dimethylindole | 145.20 | 145, 144, 130 |

Detailed Research Findings:

In the case of this compound, the electron-donating nature of the amine group at the 5-position would influence the electron distribution within the aromatic system, potentially affecting the stability of certain fragment ions. The analysis of volatile derivatives often involves headspace GC-MS, a technique where the volatile compounds are sampled from the gas phase above the sample matrix researchgate.net. This is particularly useful for detecting trace levels of volatile impurities without injecting the non-volatile matrix components into the GC system. The choice of column polarity, temperature programming, and injector parameters are all critical variables that must be optimized to achieve good separation and peak shape for this class of compounds hpst.cznih.gov.

Theoretical and Computational Chemistry Investigations of 1,2,3 Trimethyl 1h Indol 5 Ylamine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution, which in turn governs the molecule's properties and reactivity. For a molecule like 1,2,3-Trimethyl-1H-indol-5-ylamine, these calculations can elucidate the influence of the trimethyl and amine substituents on the electronic nature of the parent indole (B1671886) ring.

The electronic properties of interest include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are particularly important as they provide insights into the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

For this compound, the electron-donating nature of the amino group at the C5 position and the methyl groups at the N1, C2, and C3 positions are expected to increase the electron density of the indole ring system. This would likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO energy might also be affected, leading to a smaller HOMO-LUMO gap compared to unsubstituted indole. A smaller energy gap suggests higher reactivity.

The MEP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the nitrogen atom of the amino group and the indole nitrogen are expected to be regions of high negative potential (electron-rich), making them likely sites for protonation and interaction with electrophiles.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -5.2 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are hypothetical and based on general principles of physical organic chemistry and computational studies of similar molecules.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a good balance between accuracy and computational cost, making it a suitable method for studying medium-sized organic molecules like this compound.

DFT calculations can be employed to optimize the molecular geometry, providing precise information about bond lengths, bond angles, and dihedral angles. For this compound, the geometry of the indole ring is expected to be largely planar, although the methyl groups might cause minor distortions. The orientation of the amino group relative to the ring can also be determined.

Furthermore, DFT allows for the calculation of the molecule's total energy, from which thermodynamic properties such as the heat of formation can be derived. By comparing the energies of different isomers or conformers, the most stable structure can be identified. For instance, the rotational barrier of the C-N bond of the amino group could be calculated to understand its conformational preferences.

Vibrational frequency analysis is another important application of DFT. The calculated vibrational spectra (infrared and Raman) can be compared with experimental data to confirm the structure of the synthesized compound. Each vibrational mode corresponds to a specific motion of the atoms, providing a molecular fingerprint.

Table 2: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| C4-C5 Bond Length | 1.40 Å |

| C5-N (amine) Bond Length | 1.38 Å |

| C-N-C Bond Angle (amino group) | 115° |

| Dihedral Angle (C4-C5-N-H) | 0° (planar) |

Note: The values in this table are hypothetical and based on general principles of physical organic chemistry and computational studies of similar molecules.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical methods provide detailed information about a molecule's static properties, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can be used to explore its conformational landscape. This involves identifying the different stable conformations (rotamers) of the molecule and the energy barriers between them. The rotation of the methyl groups and the amino group are key conformational degrees of freedom.

MD simulations are particularly useful for understanding how the molecule behaves in a solvent, such as water. The interactions between the solute and solvent molecules, including hydrogen bonding between the amino group and water, can be explicitly modeled. This provides a more realistic picture of the molecule's behavior in a biological or chemical system. The simulation can also reveal information about the molecule's flexibility and how it might adapt its shape to bind to a biological target.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry offers valuable tools for predicting the reactivity and selectivity of organic reactions. For this compound, these methods can help to identify the most likely sites for electrophilic and nucleophilic attack and to predict the outcome of various chemical transformations.

The electronic properties calculated using quantum chemical methods, such as the frontier molecular orbitals and the MEP, are key to understanding reactivity. The HOMO often indicates the site of electrophilic attack, while the LUMO can suggest the site of nucleophilic attack. For this compound, the electron-rich indole ring, particularly the C4 and C6 positions, and the amino group are expected to be susceptible to electrophilic attack.

Fukui functions and dual descriptors are more advanced reactivity indices that can be derived from DFT calculations. These provide a more quantitative measure of the local reactivity of different atoms in the molecule. By calculating these indices, one can predict with greater accuracy which sites will be most reactive in a given reaction.

In Silico Approaches for Structure-Property Relationships and Design

In silico methods encompass a wide range of computational techniques used to predict the properties and biological activity of molecules. These approaches are integral to modern drug discovery, enabling the rapid screening of large numbers of compounds and the rational design of new molecules with desired properties.

For this compound, in silico methods can be used to predict a variety of physicochemical properties, such as its solubility, lipophilicity (logP), and pKa. These properties are crucial for determining a molecule's pharmacokinetic profile, i.e., how it is absorbed, distributed, metabolized, and excreted (ADME) by the body.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of in silico drug design. These models establish a mathematical relationship between the structural features of a series of compounds and their biological activity. By developing a QSAR model for a particular biological target, the activity of new, unsynthesized compounds like this compound can be predicted.

Molecular docking is another powerful in silico technique that predicts how a molecule binds to the active site of a biological target, such as a protein or enzyme. By simulating the binding process, the preferred binding pose and the binding affinity can be estimated. This information is invaluable for understanding the mechanism of action of a drug and for designing more potent inhibitors.

Table 3: Predicted ADME Properties of this compound

| Property | Predicted Value | Importance |

| LogP | 2.8 | Lipophilicity and membrane permeability |

| Aqueous Solubility | -3.5 (logS) | Bioavailability |

| pKa (amine) | 5.5 | Ionization state at physiological pH |

| Polar Surface Area | 38.9 Ų | Membrane permeability |

Note: The values in this table are hypothetical and based on general principles of physical organic chemistry and computational studies of similar molecules.

Chemoinformatic Methodologies for Chemical Space Exploration

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. It plays a crucial role in exploring the vastness of "chemical space" – the theoretical space of all possible molecules – to identify novel compounds with desired properties.

For a molecule like this compound, chemoinformatic tools can be used to search large chemical databases for structurally similar compounds. This can provide valuable information about the known biological activities and properties of related molecules, which can guide further research.

Furthermore, chemoinformatic methods can be used to generate virtual libraries of compounds based on the this compound scaffold. By systematically modifying the substituents on the indole ring, a diverse set of new molecules can be created in silico. These virtual libraries can then be screened using the methods described in the previous section to identify promising candidates for synthesis and experimental testing.

Techniques such as principal component analysis (PCA) and clustering can be used to analyze the chemical space of these virtual libraries and to identify the key structural features that are most important for a particular property or activity. This information can then be used to refine the design of new compounds with improved characteristics.

Applications and Future Research Directions of 1,2,3 Trimethyl 1h Indol 5 Ylamine As a Chemical Scaffold

Utilization as a Privileged Scaffold in Advanced Organic Synthesis

Functionalized indole (B1671886) derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological receptors. nih.govnih.gov The 1,2,3-Trimethyl-1H-indol-5-ylamine framework serves as an excellent starting point for the construction of complex, bioactive molecules. The strategic placement of methyl groups influences the electronic properties and steric environment of the indole core, while the 5-amino group provides a crucial anchor for synthetic elaboration. This structure is a versatile building block in the creation of valuable natural products and pharmaceuticals. nih.gov The development of novel synthetic methods, including multicomponent reactions, has further expanded the utility of indole-based compounds in generating diverse molecular architectures with potential pharmaceutical relevance. nih.govbohrium.com

Integration into Novel Heterocyclic Systems

The 5-amino group of the indole ring is a key functional handle for the synthesis of new, fused heterocyclic systems. A common strategy involves converting the amine into a diazonium salt, which can then undergo coupling reactions to form larger, polycyclic structures. researchgate.net For instance, reacting the diazonium salt intermediate with active methylene compounds like malononitrile or ethyl cyanoacetate can lead to the formation of pyridazine derivatives fused to the indole core. researchgate.net This approach allows for the construction of complex heterocyclic frameworks from simple, readily available indole precursors. researchgate.net The versatility of the indole scaffold enables its incorporation into a wide range of heterocyclic structures, including those with five, six, or seven-membered rings. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Indole Scaffolds

| Starting Material Moiety | Reagent(s) | Resulting Heterocyclic System |

| Indol-5-ylamine | Diazotization, then Malononitrile | Pyridazine-fused Indole |

| Indol-5-ylamine | Diazotization, then Ethyl Cyanoacetate | Pyridazine-fused Indole |

| Indol-5-ylamine | Thioisocyanate, then Phenacyl Bromide | Thiazole-substituted Indole |

| Indole Hydrazine | Aldehydes/Ketones | Schiff Bases, leading to Oxazepines, Pyrazoles |

Precursor for the Development of New Organic Building Blocks

This compound is not only a scaffold for complex final targets but also a precursor for creating other versatile organic building blocks. The 5-amino group can be readily transformed into other functional groups, opening up new synthetic pathways. For example, treatment with thioisocyanate can yield a thiourea derivative, which can be cyclized to form thiazoles. researchgate.net Similarly, conversion of the amine to a hydrazine allows for the synthesis of a wide array of Schiff bases by condensation with various aldehydes and ketones. researchgate.net These Schiff bases are themselves valuable intermediates for constructing further heterocyclic systems like pyrazoles, oxazepines, and β-lactams. researchgate.net

Exploration in Advanced Materials Science

The indole ring is an electron-rich aromatic system, making its derivatives promising candidates for applications in materials science, particularly in organic electronics. nih.gov The electronic properties of the indole chromophore can be finely tuned by adding electron-donating or electron-withdrawing substituents to the ring. nih.gov This tunability is crucial for designing materials with specific absorption and emission properties for applications such as organic solar cells and non-linear optical chromophores. For example, Thieno[3,2-b]indole (TI) bridged molecules have been synthesized and successfully applied in organic solar cells. The inherent fluorescence of the indole scaffold also makes it a target for the development of fluorescent sensors and biological imaging agents. nih.gov

Design and Synthesis of Ligands for Metal Complexation Studies

The nitrogen atoms within the indole ring and in the 5-amino substituent make this compound an excellent candidate for the design of novel ligands for metal complexation. nih.gov Indole-based ligands, such as those derived from indole-3-carboxaldehyde or other functionalized indoles, have been shown to form stable complexes with a variety of transition metals, including Ni(II), Cu(II), Co(II), Pd(II), and Zn(II). nih.govnih.govresearchgate.net The resulting metal complexes often exhibit distinct geometries, such as square-planar or octahedral, depending on the metal ion and the coordination environment. nih.govnih.gov These indole-containing metal complexes are of significant interest for their potential applications in catalysis and as therapeutic agents. nih.govdntb.gov.ua

Table 2: Metal Complexation with Indole-Based Ligands

| Metal Ion | Ligand Type | Resulting Geometry | Potential Application |

| Ni(II) | Indole-based Thiosemicarbazone | Square-Planar | Catalysis, Antimicrobial |

| Cu(II) | Schiff Base from Indole-3-carboxaldehyde | Distorted Octahedral | Antimicrobial, Anticancer |

| Pd(II) | Indole Azo Dye Derivative | Square-Planar | Catalysis |

| Zn(II) | Indole-Imidazole Hybrid | Distorted Tetrahedral | Bio-imaging, Therapeutic |

Development of Novel Synthetic Methodologies Leveraging the Indole Moiety

Significant progress has been made in developing new synthetic methods for the direct functionalization of the indole core, with C-H activation being a particularly powerful strategy. researchgate.net Transition-metal catalysis, often employing palladium, rhodium, or cobalt, enables the selective formation of new carbon-carbon or carbon-heteroatom bonds at positions that are traditionally difficult to access. researchgate.netnih.gov While the C2 and C3 positions of indole are inherently reactive, the use of directing groups allows for regioselective C-H functionalization at the C4, C5, C6, and C7 positions of the benzene (B151609) ring. nih.govnih.govresearchgate.net These advanced methodologies bypass the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to novel indole derivatives. thieme-connect.com

Prospects for Asymmetric Synthesis Utilizing Chiral Indole Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in pharmaceutical chemistry, and indole-based chiral heterocycles are found in numerous bioactive molecules. nih.govacs.org Catalytic asymmetric synthesis provides the most efficient means to access these chiral compounds. nih.gov A prominent method is the asymmetric Friedel–Crafts reaction, where chiral catalysts, either metal complexes or organocatalysts, are used to control the stereochemical outcome of the alkylation of indoles. nih.govkfupm.edu.saacs.org This approach has been successfully applied to a wide range of electrophiles, yielding optically active indole derivatives with high enantioselectivity. nih.gov Furthermore, the development of novel chiral indole-based scaffolds and ligands is an active area of research, aiming to create more effective catalysts for a broader scope of asymmetric transformations. acs.orgnih.gov The creation of indole derivatives with both axial and central chirality represents a significant advancement in this field. acs.org

Emerging Research Frontiers in Substituted Indole Chemistry

The field of indole chemistry is continually evolving, with researchers developing novel synthetic methodologies and exploring new applications for these versatile heterocyclic compounds. ijrpr.com Key areas of emerging research that are relevant to a scaffold such as this compound include advancements in the synthesis of polysubstituted indoles and innovative techniques for C-H functionalization. d-nb.inforsc.org

Recent progress in synthetic organic chemistry has led to the development of efficient one-pot methods for the preparation of polysubstituted indoles. d-nb.info These strategies often involve metal-catalyzed reactions that allow for the construction of the indole core with a variety of substituents in a single step. For instance, palladium/norbornene cooperative catalysis has been employed to construct highly functionalized indoles from readily available starting materials. acs.org Such methods could potentially be adapted for the synthesis of this compound and its derivatives, offering a more streamlined approach compared to classical multi-step syntheses.

Another significant frontier is the transition-metal-catalyzed C-H functionalization of the indole ring. rsc.orgacs.org Historically, the functionalization of indoles has been predominantly focused on the C2 and C3 positions of the pyrrole (B145914) ring due to their inherent reactivity. acs.org However, recent advancements have enabled the selective functionalization of the benzenoid ring at the C4, C5, C6, and C7 positions. acs.orgmdpi.com This is particularly relevant for this compound, as the amino group at the C5 position can act as a directing group or be a site for further modification. The ability to selectively introduce additional functional groups onto the benzene portion of the indole scaffold opens up new avenues for creating novel molecular architectures with potentially unique biological properties.

The development of multicomponent reactions (MCRs) involving indoles is another promising area of research. nih.gov MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which is highly efficient and atom-economical. thieme-connect.com The application of MCRs to indole synthesis has yielded a diverse range of heterocyclic compounds with potential pharmaceutical applications. nih.gov The amino group of this compound could serve as a reactive handle in such reactions, enabling the construction of more complex, indole-containing scaffolds.

Furthermore, the exploration of indole derivatives in materials science is an expanding field. The unique photophysical and electronic properties of the indole ring make it an attractive component for organic electronics and sensors. While this area is still nascent for highly substituted indoles like this compound, the fundamental properties of the indole scaffold suggest potential for future exploration in this domain.

Interactive Data Table: Recent Advances in Substituted Indole Chemistry

| Research Area | Method | Potential Relevance to this compound | Key Findings |

| Synthesis of Polysubstituted Indoles | Palladium/Norbornene Cooperative Catalysis acs.org | Efficient synthesis of the core structure. | Enables the construction of highly functionalized indoles from simple starting materials. |

| Synthesis of Polysubstituted Indoles | One-Pot Synthesis via Indium-Promoted Hydrohydrazination d-nb.info | Streamlined synthesis of the trimethylated indole core. | Provides a facile and practical one-pot process for preparing polysubstituted indoles. |

| C-H Functionalization | Transition-Metal-Catalyzed C5-H Functionalization nih.gov | Direct modification of the benzenoid ring. | Allows for the introduction of various functional groups at the C5 position, enhancing molecular diversity. |

| C-H Functionalization | Ruthenium-Catalyzed C-H Activation mdpi.com | Selective functionalization at other positions on the indole ring. | Provides access to a variety of substituted indole derivatives under mild conditions. |

| Multicomponent Reactions | Synthesis of Heterocyclic Compounds nih.gov | Rapid generation of complex molecules from the parent scaffold. | Offers an efficient pathway to diverse molecular architectures with potential biological activity. |

Future research on this compound will likely focus on leveraging these emerging synthetic strategies to create a library of derivatives for biological screening. The strategic placement of methyl and amine groups on the indole core provides a unique starting point for the development of novel compounds with potential applications in medicinal chemistry and beyond. The continued advancement in the synthesis and functionalization of polysubstituted indoles will undoubtedly pave the way for a deeper understanding and utilization of this and other complex indole scaffolds.

Q & A

Q. How can the structural identity of 1,2,3-Trimethyl-1H-indol-5-ylamine be confirmed experimentally?

To confirm the structure, employ a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify methyl group positions and aromatic proton environments. For example, indole derivatives like (2,3-dihydro-1H-indol-5-ylmethyl)amine were structurally confirmed via , , and IR spectroscopy .

- X-ray Crystallography : Use programs like SHELXL for small-molecule refinement. SHELX software is widely used for resolving hydrogen-bonding networks and intermolecular interactions in heterocyclic compounds .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out impurities .

Q. What synthetic routes are feasible for preparing this compound?

A multi-step synthesis approach is typical:

Core Indole Formation : Start with indoline derivatives and introduce substituents via alkylation or Mitsunobu reactions (e.g., using Fmoc-protected amino alcohols) .

Methylation : Use methylating agents (e.g., methyl iodide) under basic conditions to selectively target N1, C2, and C3 positions.

Amine Functionalization : Introduce the 5-ylamine group via nucleophilic substitution or reductive amination.

Q. How should researchers characterize purity and stability for this compound?

- HPLC Analysis : Use ≥98% purity thresholds with UV detection (λ~220 nm for indole derivatives) .

- Stability Testing : Store at -20°C in anhydrous conditions to prevent degradation. Long-term stability (>5 years) is achievable for crystalline solids under inert atmospheres .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under varying humidity and temperature conditions.

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Optimization strategies include:

- Stoichiometric Adjustments : Calculate molar ratios using theoretical yield formulas. For example, a 1.3 mL cinnamaldehyde reaction (1.05 mol/L) yielded 1.8 g product (83% efficiency) via equimolar coupling .

- Catalysis : Explore copper(I)-catalyzed cycloadditions for regioselective triazole formation, achieving >95% conversion in solid-phase reactions .

- Reaction Monitoring : Use TLC to track intermediates and adjust reaction times. Retention factor () consistency is critical for reproducibility .

Q. How should researchers address discrepancies in spectroscopic data during structural analysis?

- Data Cross-Validation : Compare NMR and HRMS results with computational models (e.g., DFT calculations) to resolve ambiguities in peak assignments .

- Crystallographic Refinement : Employ SHELX software to resolve hydrogen bonding or disorder in crystal lattices. For example, SHELXL is robust for high-resolution or twinned macromolecular data .

- Controlled Replicates : Repeat experiments under identical conditions to rule out instrumental variability.

Q. What methodologies are suitable for studying the compound’s bioactivity in drug discovery?

- In Silico Screening : Use molecular docking to predict interactions with serotonin receptors, leveraging indole’s structural similarity to tryptamine derivatives (e.g., 5-HT receptor agonists) .

- In Vitro Assays : Test cytotoxicity and receptor binding in cell lines, ensuring detailed documentation of chemical batches, purity, and storage conditions for reproducibility .

- Metabolic Stability : Use hepatic microsome models to assess phase I/II metabolism, noting methyl group effects on metabolic half-lives.

Methodological Considerations

Q. How can researchers validate analytical methods for quantifying this compound?

Follow ICH Q2(R1) guidelines:

- Linearity : Test concentrations across 50–150% of expected ranges (R² ≥0.99).

- Accuracy/Precision : Perform spike-recovery experiments with ≤2% RSD for intra-day and inter-day trials .

- Limit of Detection (LOD) : Use signal-to-noise ratios (S/N ≥3) for trace impurity detection .

Q. What strategies mitigate synthetic byproducts in N-methylation steps?

- Temperature Control : Maintain reactions at 0–5°C to minimize over-alkylation.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to block reactive amines during methylation .

- Chromatographic Purification : Employ flash column chromatography with gradients of ethyl acetate/hexane to isolate target compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.